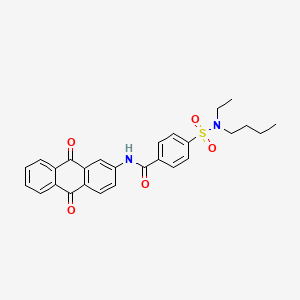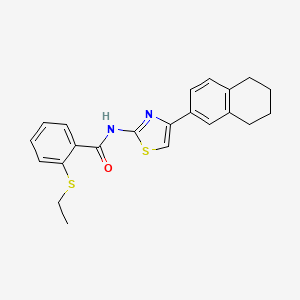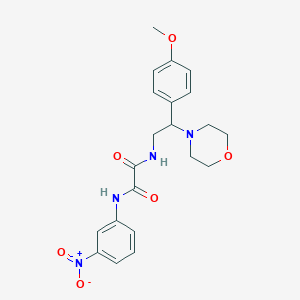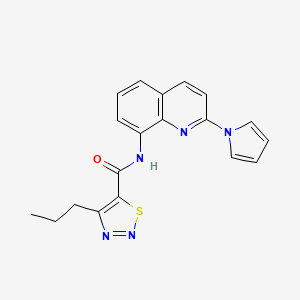
4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, commonly known as BES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BES is a sulfonamide-based compound that has a unique structure and mechanism of action, making it an attractive target for further exploration.
Wirkmechanismus
The mechanism of action of BES involves the inhibition of several key enzymes involved in cancer cell proliferation and survival. Specifically, BES has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a critical role in maintaining the acidic microenvironment that is necessary for tumor growth and invasion. BES has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting these key enzymes, BES disrupts the normal growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
BES has been shown to have several biochemical and physiological effects that contribute to its anticancer activity. For example, BES has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. BES has also been shown to inhibit the activity of several signaling pathways that are critical for cancer cell survival and proliferation, including the Akt/mTOR and ERK pathways. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BES is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, BES has been shown to have relatively low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of BES is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, BES has not yet been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Zukünftige Richtungen
There are several potential future directions for research on BES. One area of interest is the development of more potent and selective analogs of BES that can be used as therapeutic agents for cancer. Additionally, further research is needed to elucidate the precise mechanisms of action of BES, including its effects on specific signaling pathways and enzymes. Finally, BES has potential applications in other areas of research beyond cancer, such as in the treatment of inflammatory diseases or as a tool for studying the role of CAIX in other physiological processes.
Synthesemethoden
The synthesis of BES involves several steps, including the reaction of 2-nitrobenzoic acid with butylamine and ethylamine to produce the corresponding amides. The amides are then reduced to the corresponding amines, which are subsequently reacted with anthraquinone-2-carboxylic acid to produce BES. The synthesis of BES is a complex process that requires careful optimization of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
BES has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BES has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, making it a promising candidate for further development as a cancer therapeutic.
Eigenschaften
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-5-16-29(4-2)35(33,34)20-13-10-18(11-14-20)27(32)28-19-12-15-23-24(17-19)26(31)22-9-7-6-8-21(22)25(23)30/h6-15,17H,3-5,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFMRHYXTGDTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2906303.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)
![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)

![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)


![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)